2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid is a chemical compound with the molecular formula CHNOS and a molecular weight of 296.34 g/mol. It features a benzisothiazole moiety, which is known for its biological activity, particularly in antimicrobial applications. This compound is primarily utilized in proteomics research and has garnered attention for its potential therapeutic properties .
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid falls under the category of heterocyclic compounds due to the presence of a benzothiazole ring. It is also classified as an amino acid derivative due to the presence of an amino group attached to a hexanoic acid chain.
The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid generally involves multi-step synthetic routes that incorporate the formation of the benzisothiazole moiety followed by the introduction of the hexanoic acid chain.
These methods are generally optimized for yield and purity and may require purification steps such as recrystallization or chromatography .
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid can participate in various chemical reactions:
Types of Reactions:
Common reagents used in these reactions include:
The major products formed from these reactions depend on the specific reagents and conditions used .
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid is primarily linked to its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens .
The compound exhibits:
Relevant data from suppliers indicate that it should be stored at room temperature away from moisture .
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid has several applications in scientific research:
The formation of the critical benzisothiazole-amino linkage in 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid (C₁₃H₁₆N₂O₄S, MW 296.34) [1] [9] primarily relies on nucleophilic substitution reactions targeting the C-3 position of the benzisothiazole ring system. Two principal synthetic routes dominate the literature:
Saccharin Pseudo-Chloride Pathway: 3-Chloro-1,2-benzisothiazole 1,1-dioxide ("saccharin pseudo-chloride") serves as the electrophilic coupling partner. Reactivity studies confirm the chlorine at C-3 is highly activated toward displacement by nucleophiles due to the electron-withdrawing effect of the sulfonyl group. This intermediate undergoes nucleophilic attack by 6-aminohexanoic acid or its protected derivatives (e.g., methyl 6-aminohexanoate), forming the essential C-N bond [2]. Key advantages include the commercial availability of saccharin derivatives and the high electrophilicity of the C-3 position.
Direct Aminolysis of Saccharin: An alternative approach involves the direct reaction of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with hexanediamine derivatives under activating conditions. While inherently less reactive than the pseudo-chloride, saccharin can undergo ring-opening aminolysis followed by recyclization in the presence of strong nucleophiles like organolithium reagents, ultimately yielding the desired 3-amino-substituted product [2] [7]. This route often requires stringent anhydrous conditions and temperature control (-78°C to room temperature) to suppress side reactions.
Table 1: Nucleophilic Substitution Strategies for Benzisothiazole-Amino Linkage Formation
Electrophile | Nucleophile | Reaction Conditions | Key Advantages | Key Challenges |
---|---|---|---|---|
3-Chloro-1,2-benzisothiazole 1,1-dioxide | 6-Aminohexanoic acid (or ester) | Polar aprotic solvent (DMF, NMP), 60-90°C, Base (Et₃N, K₂CO₃) | High reactivity, fewer side products | Potential overalkylation if stoichiometry not controlled |
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) | Organolithium reagent followed by 6-aminohexanoic acid derivative | Anhydrous THF, -78°C to RT, Inert atmosphere | Utilizes stable saccharin starting material | Requires cryogenic conditions, sensitive intermediates |
Steric and electronic factors significantly influence the reaction kinetics. The linear hexanoic acid chain offers moderate steric hindrance compared to shorter (propanoic) [2] or branched analogs, generally facilitating efficient coupling. However, protecting group strategies are often essential to prevent undesired salt formation or self-condensation of the amino acid component. Common protecting groups include tert-butyl esters (acid-labile) or methyl esters (base-labile), which are cleaved post-coupling under controlled conditions [2] [9].
The choice of solvent system profoundly impacts the efficiency, yield, and purity of the nucleophilic substitution step forming the benzisothiazole-amino linkage. Rigorous optimization studies reveal distinct solvent effects:
Catalytic systems play a crucial role in accelerating the coupling and suppressing side reactions:
Table 2: Solvent and Catalyst Optimization for Nucleophilic Substitution Yield
Solvent System | Catalyst/Base System | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) |
---|---|---|---|---|
DMF | Et₃N (3.0 equiv) | 80 | 4-6 | 75-82% |
NMP | K₂CO₃ (2.5 equiv) | 90 | 3-5 | 78-85% |
DMF | CuI (0.1 equiv) / Et₃N (3.0 equiv) | 60 | 3-4 | 85-90% |
THF | Et₃N (3.0 equiv) | 65 (Reflux) | 8-12 | 50-60% |
Toluene/H₂O | TBAB (0.1 equiv) / K₂CO₃ (aq) | 90 | 6-8 | 60-65% |
DCM | Et₃N (3.0 equiv) | 40 | 6-8 | 55-65% |
Temperature control is critical. Optimal reaction temperatures typically range between 60°C and 90°C in DMF or NMP. Lower temperatures (40-50°C) result in incomplete conversion, while excessively high temperatures (>100°C) promote decomposition of the benzisothiazole core and dimerization of the aminohexanoic acid component. Microwave-assisted synthesis has been successfully applied, reducing reaction times from hours to minutes (e.g., 30 min at 120°C in DMF) while maintaining comparable yields [2] [9].
The introduction of the hexanoic acid chain presents unique challenges compared to shorter (C3, propanoic) [2] or functionalized chains [6]. Three primary strategies are employed, each with distinct advantages and limitations:
Table 3: Comparative Analysis of Hexanoic Acid Chain Introduction Methods
Method | Typical Overall Yield | Complexity | Key Advantages | Key Limitations | Purity Profile |
---|---|---|---|---|---|
Direct Aminolysis (Unprotected Acid) | 50-65% | Low | Fewest steps, simple | Low yield, solubility/purification issues | Moderate (70-85%) |
Protected Amino Acid (Ester Route) | 75-85% (over 2 steps) | Medium | High coupling yield, easier purification | Requires protection/deprotection steps | High (>90%) after purification |
Stepwise Chain Elongation | 30-50% (multi-step) | High | Allows specific chain modifications/labeling | Very low overall yield, complex procedures | Variable, often lower |
The protected amino acid strategy (ester route) emerges as the most robust and widely adopted method for synthesizing high-purity 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid on scale [1] [9]. The balance between yield, purity, and operational complexity favors this approach despite the need for an ester hydrolysis step. The hexanoic chain length (C6) offers an optimal compromise between synthetic accessibility (compared to shorter chains like propanoic acid derivatives [2]) and desired physicochemical properties (e.g., lipophilicity for potential biological activity or material compatibility) compared to longer homologs which introduce greater synthetic challenges. Purification of the final compound typically involves recrystallization from ethanol/water mixtures or preparative reverse-phase HPLC, especially for analytical-grade material [1] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: